Voxelotor

Vue d'ensemble

Description

Voxelotor, sold under the brand name Oxbryta, is a medication used for the treatment of sickle cell disease . It is the first hemoglobin oxygen-affinity modulator . Voxelotor has been shown to have disease-modifying potential by increasing hemoglobin levels and decreasing hemolysis indicators in sickle cell patients .

Synthesis Analysis

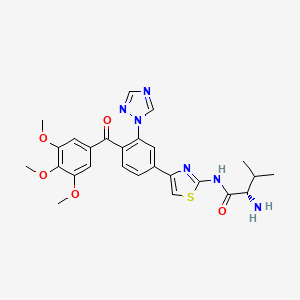

The synthesis of Voxelotor involves a process for the preparation of Voxelotor and derivatives thereof and to intermediates useful in the synthesis of these compounds . Several synthetic processes for preparing Voxelotor and intermediates thereof have been disclosed .Molecular Structure Analysis

Voxelotor has a molecular formula of C19H19N3O3 and a molar mass of 337.379 g·mol −1 . It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein .Chemical Reactions Analysis

Voxelotor increases Hb oxygen affinity . It binds reversibly to hemoglobin (Hb) by forming a covalent bond with the N‐terminal valine of the α‐chain of the protein, resulting in an allosteric modification of Hb . Voxelotor stabilizes the oxygenated Hb state and prevents HbS polymerization by increasing hemoglobin’s affinity for oxygen .Physical And Chemical Properties Analysis

Voxelotor has a molecular formula of C19H19N3O3 and a molar mass of 337.37 . It is an orally bioavailable modulator and stabilizer of sickle cell hemoglobin (HbS), with potential use in the treatment of sickle cell disease (SCD) .Applications De Recherche Scientifique

Treatment of Sickle Cell Disease

Voxelotor is an oral, once-daily sickle hemoglobin-polymerization inhibitor . It has been shown to improve the clinical symptoms of Sickle Cell Disease (SCD) and reduce vaso-occlusive crises (VOC) rates as well as the need for transfusions . This makes it a promising treatment for managing complications in SCD .

Improvement of Hemoglobin Levels

Voxelotor has been found to significantly increase hemoglobin levels in patients with SCD . This is particularly beneficial as SCD is characterized by chronic hemolytic anemia .

Reduction of Hemolysis Markers

In addition to improving hemoglobin levels, Voxelotor has also been shown to reduce markers of hemolysis in patients with SCD . This suggests that it could play a role in mitigating the damaging effects of this disease.

Enhancement of Oral Bioavailability

Voxelotor has been used in the development of a self-nanoemulsifying drug delivery system (SNEDDS) to overcome its low aqueous solubility and poor oral bioavailability . The developed SNEDDS enhanced the oral bioavailability (1.7-fold) of Voxelotor in rats .

Improvement of Drug Solubility

The SNEDDS developed using Voxelotor showed a 3.1-fold improvement in drug solubility over pure drug powder . This is a significant advancement in the field of drug delivery.

Safe for Use in Drug Delivery Systems

Cytotoxicity evaluation using Caco-2 cells indicated the safety of the Voxelotor formulation at 0.9 mg/mL . This suggests that Voxelotor can be safely used in drug delivery systems.

Enhanced Transport Across Cell Monolayers

The transport of the Voxelotor SNEDDS across Caco-2 monolayers was significantly enhanced compared to that of the free drug . This indicates that Voxelotor could be used to improve drug delivery across biological barriers.

Potential for Combination Therapy

Voxelotor has been considered for use in combination with hydroxycarbamide for the treatment of haemolytic anaemia due to SCD . This suggests that it could be used in combination therapies to enhance treatment outcomes.

Mécanisme D'action

Target of Action

Voxelotor, also known as GBT-440, is primarily targeted at hemoglobin S (HbS) . Hemoglobin S is a form of hemoglobin found in people with sickle cell disease, a genetically inherited condition most prevalent in the Middle East, Africa, and certain parts of India . The role of hemoglobin S is to carry oxygen in the blood, but in sickle cell disease, it polymerizes, causing red blood cells to become sickle-shaped and leading to various complications .

Mode of Action

Voxelotor works by increasing the oxygen affinity of hemoglobin S . It binds reversibly to hemoglobin, forming a covalent bond with the N-terminal valine of the α-chain of the protein . This results in an allosteric modification of hemoglobin, stabilizing the oxygenated HbS state and preventing HbS polymerization . This inhibition of polymerization prevents the formation of sickle-shaped red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by voxelotor is the oxygen transport pathway . By increasing the oxygen affinity of hemoglobin S, voxelotor helps red blood cells maintain their normal shape and prevents them from binding together and blocking the flow in the blood vessels . This action inhibits the polymerization of HbS, which is the central abnormality in sickle cell disease .

Result of Action

The primary result of voxelotor’s action is an increase in hemoglobin levels and a reduction in markers of hemolysis . Clinical trials have shown that voxelotor can lead to up to a 40% increase in hemoglobin . It may inhibit red blood cell sickling, attenuate red blood cell deformability, and reduce whole blood viscosity . This results in fewer vaso-occlusive crises, which are painful and sometimes lethal events associated with sickle cell disease .

Action Environment

The action of voxelotor is influenced by the oxygen levels in the environment. Since voxelotor works by increasing the oxygen affinity of hemoglobin S, its efficacy may be influenced by conditions that affect oxygen levels, such as altitude or lung disease . More research is needed to fully understand the impact of environmental factors on the action, efficacy, and stability of voxelotor .

Safety and Hazards

Orientations Futures

Voxelotor is a promising treatment for sickle cell disease. Future efforts must focus on determining the impact of socioeconomic status on access to and outcomes of HCT and the long-term impact of HCT on patients, families, and society . New disease-modifying drugs and the emerging option of the autologous transplantation of gene-modified hematopoietic progenitor cells are likely to expand the available therapeutic options .

Propriétés

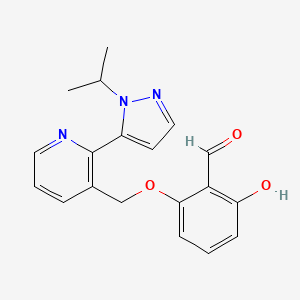

IUPAC Name |

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCVZAQENIZVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027954 | |

| Record name | Voxelotor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

539.2±50.0 | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble in water | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Deoxygenated sickle hemoglobin (HbS) polymerization is the causal factor for sickle cell disease. The genetic mutation associated with this disease leads to the formation of abnormal, sickle shaped red blood cells that aggregate and block blood vessels throughout the body, causing vaso-occlusive crises. Voxelotor binds irreversibly with the N‐terminal valine of the α‐chain of hemoglobin, leading to an allosteric modification of Hb20, which increases the affinity for oxygen. Oxygenated HbS does not polymerize. By directly blocking HbS polymerization, voxelotor can successfully treat sickle cell disease by preventing the formation of abnormally shaped cells, which eventually cause lack of oxygenation and blood flow to organs. | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Voxelotor | |

CAS RN |

1446321-46-5 | |

| Record name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxelotor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446321465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxelotor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXELOTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO554A4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

80-82 | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

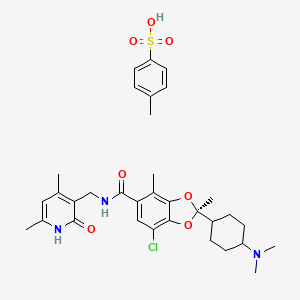

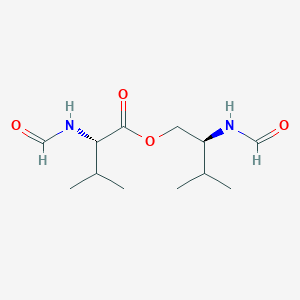

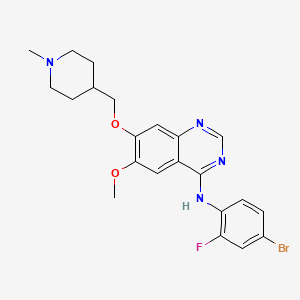

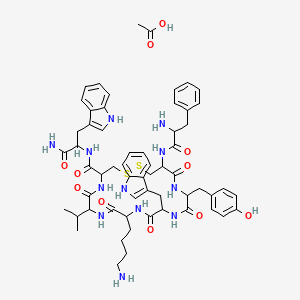

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.